molecular formula C13H13ClN2O B12987686 4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline

4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline

Cat. No.: B12987686
M. Wt: 248.71 g/mol
InChI Key: TUCZRJJVXLCZKN-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the provided sources.
    • Researchers may need to explore literature or patents to uncover detailed synthetic procedures.
  • Chemical Reactions Analysis

      4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions would depend on the specific reaction type, but further research is necessary.
    • The major products formed from these reactions would vary based on the reaction conditions and starting materials.
  • Scientific Research Applications

    • This compound finds applications in various fields:

        Chemistry: It could serve as a building block for more complex molecules.

        Biology: Researchers might investigate its interactions with biological systems.

        Medicine: Its potential as a drug candidate warrants exploration.

        Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unknown.
    • Researchers would need to study its interactions with specific molecular targets and pathways to understand its mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, the sources do not provide direct comparisons with similar compounds.
    • Further research could identify related quinazoline derivatives and highlight the uniqueness of this particular compound.

    Properties

    Molecular Formula

    C13H13ClN2O

    Molecular Weight

    248.71 g/mol

    IUPAC Name

    4-chloro-2-(oxan-4-yl)quinazoline

    InChI

    InChI=1S/C13H13ClN2O/c14-12-10-3-1-2-4-11(10)15-13(16-12)9-5-7-17-8-6-9/h1-4,9H,5-8H2

    InChI Key

    TUCZRJJVXLCZKN-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCC1C2=NC3=CC=CC=C3C(=N2)Cl

    Origin of Product

    United States

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